molecular formula C14H20ClN3O2 B8443129 1-(3-Chloropyridin-4-yl)piperazine-4-carboxylic acid tert-butyl ester

1-(3-Chloropyridin-4-yl)piperazine-4-carboxylic acid tert-butyl ester

Cat. No. B8443129
M. Wt: 297.78 g/mol
InChI Key: FFCLVPSTIMQMOC-UHFFFAOYSA-N
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Patent
US07582761B2

Procedure details

The pyridine from step (a) above (5 g, 3.38 mmol) and tert-butylpiperazinecarboxylate (6.29 g, 3.38 mmol, Aldrich) reacted under the conditions of Example 3a to give the title compound as an orange oil. MS (ESI, pos. ion) m/z: 298 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.29 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1Cl.[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10]>>[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][N:19]([C:7]2[CH:6]=[CH:5][N:4]=[CH:3][C:2]=2[Cl:1])[CH2:18][CH2:17]1)=[O:15])([CH3:12])([CH3:10])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=NC=CC1Cl
Name
Quantity
6.29 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C=NC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.